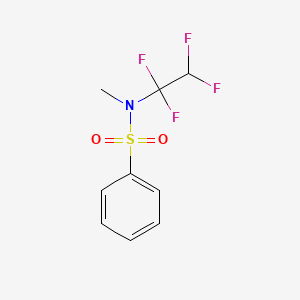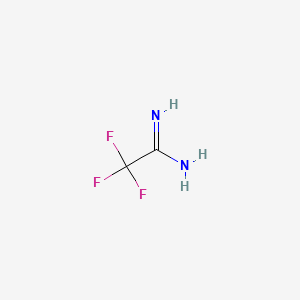
2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol" is a member of a novel class of trifluoromethyl alcohols. These compounds have been identified as potent growth inhibitors and have been evaluated for their anticancer activity using a zebrafish embryo model. The unique trifluoromethyl group attached to the quinoline and phenyl rings may contribute to the biological activity of these molecules .
Synthesis Analysis
The synthesis of quinoline-derived trifluoromethyl alcohols involves an sp3-C–H functionalization strategy. This strategy is used to functionalize methyl quinolines with trifluoromethyl ketones, leading to the formation of the desired trifluoromethyl alcohols. An example of this synthetic approach is the preparation of ethyl 4,4,4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoate, which is closely related to the compound of interest . Additionally, 3-trifluoroacetyl-quinolin-2(1H)-ones have been used as carbonyl and acid surrogates in Passerini and Ugi-type reactions to synthesize related compounds such as α-trifluoromethyl-α-hydroxy carboxamides .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-[(4-chloro-phenylamino)-methyl]-quinolin-8-ol, has been characterized by FTIR and X-ray single crystal diffraction. These studies have revealed that the objective compound has a planar molecular structure and belongs to the orthorhombic P crystal system . Although the exact structure of "2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol" is not provided, it can be inferred that the presence of the trifluoromethyl group and the quinoline ring would influence its molecular geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be quite diverse. For instance, an unusual THF-involved reaction has been used to synthesize 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives, demonstrating the potential for ring-opening reactions in the synthesis of complex quinoline-based molecules . Moreover, direct C3 alkoxylation of quinoxalin-2(1H)-ones with alcohols via cross-dehydrogenative coupling under catalyst-free conditions has been reported, which could be relevant for modifying the quinoline core of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol" and its derivatives are likely influenced by the trifluoromethyl group, which is known to impart unique characteristics such as increased lipophilicity and metabolic stability. The presence of the quinoline ring also suggests potential for intermolecular interactions such as hydrogen bonding and π-π stacking, which could affect solubility and crystallinity. The exact properties would depend on the specific substituents and the overall molecular conformation .
Safety And Hazards
The safety information for 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-18(20,21)14-6-3-5-13(10-14)17(23)11-15-9-8-12-4-1-2-7-16(12)22-15/h1-10,17,23H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRBZNRHQQJHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC(=CC=C3)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381205 |
Source


|
| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol | |
CAS RN |
502625-52-7 |
Source


|
| Record name | α-[3-(Trifluoromethyl)phenyl]-2-quinolineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502625-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)





